molecular formula C209H412N16O100 B13726574 Tetra-(amido-PEG23-azide)

Tetra-(amido-PEG23-azide)

Cat. No.: B13726574
M. Wt: 4750 g/mol
InChI Key: PUZMLMMWJUEWIU-UHFFFAOYSA-N
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Description

Tetra-(amido-PEG23-azide) is a branched polyethylene glycol (PEG) derivative featuring four terminal azide groups, each connected via amide bonds to a central core. With a molecular weight of 4,750 g/mol and a purity of ≥95% (AP14115 in ), it is designed for multi-valent conjugation applications. The extended PEG23 chains (23 ethylene oxide units per arm) enhance water solubility and biocompatibility, making it suitable for drug delivery, bioconjugation, and materials science. Its azide groups enable efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click reactions with alkynes, BCN, or DBCO groups .

Properties

Molecular Formula

C209H412N16O100

Molecular Weight

4750 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2,2-bis[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]propanamide

InChI

InChI=1S/C209H412N16O100/c210-222-218-9-21-234-29-37-242-45-53-250-61-69-258-77-85-266-93-101-274-109-117-282-125-133-290-141-149-298-157-165-306-173-181-314-189-197-318-193-185-310-177-169-302-161-153-294-145-137-286-129-121-278-113-105-270-97-89-262-81-73-254-65-57-246-49-41-238-33-25-230-17-5-214-205(226)1-13-322-201-209(202-323-14-2-206(227)215-6-18-231-26-34-239-42-50-247-58-66-255-74-82-263-90-98-271-106-114-279-122-130-287-138-146-295-154-162-303-170-178-311-186-194-319-198-190-315-182-174-307-166-158-299-150-142-291-134-126-283-118-110-275-102-94-267-86-78-259-70-62-251-54-46-243-38-30-235-22-10-219-223-211,203-324-15-3-207(228)216-7-19-232-27-35-240-43-51-248-59-67-256-75-83-264-91-99-272-107-115-280-123-131-288-139-147-296-155-163-304-171-179-312-187-195-320-199-191-316-183-175-308-167-159-300-151-143-292-135-127-284-119-111-276-103-95-268-87-79-260-71-63-252-55-47-244-39-31-236-23-11-220-224-212)204-325-16-4-208(229)217-8-20-233-28-36-241-44-52-249-60-68-257-76-84-265-92-100-273-108-116-281-124-132-289-140-148-297-156-164-305-172-180-313-188-196-321-200-192-317-184-176-309-168-160-301-152-144-293-136-128-285-120-112-277-104-96-269-88-80-261-72-64-253-56-48-245-40-32-237-24-12-221-225-213/h1-204H2,(H,214,226)(H,215,227)(H,216,228)(H,217,229)

InChI Key

PUZMLMMWJUEWIU-UHFFFAOYSA-N

Canonical SMILES

C(COCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-(amido-PEG23-azide) involves the functionalization of a PEG backbone with azide groups. The process typically includes the following steps:

    Activation of PEG: The PEG backbone is activated using a suitable reagent, such as a carbodiimide, to introduce reactive sites.

    Amidation: The activated PEG is then reacted with an amine to form amide bonds.

Industrial Production Methods

Industrial production of Tetra-(amido-PEG23-azide) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Tetra-(amido-PEG23-azide) primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it ideal for bioconjugation and material science applications .

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole-linked PEG conjugates, which are used in various applications, including drug delivery and diagnostics .

Scientific Research Applications

Tetra-(amido-PEG23-azide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetra-(amido-PEG23-azide) involves the formation of stable triazole linkages through Click Chemistry. The azide groups react with alkyne groups in the presence of a copper(I) catalyst, forming a triazole ring. This reaction is highly specific and efficient, allowing for the precise modification of molecules and materials .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Tetra-(amido-PEG10-azide) (AP14114)
  • Molecular Weight : 2,458.8 g/mol (vs. 4,750 g/mol for PEG23 variant).
  • PEG Chain Length : Shorter PEG10 arms reduce hydrodynamic volume and solubility compared to PEG23.
  • Applications : Ideal for simpler scaffolds requiring lower molecular weight but less steric shielding .
Azido-PEG23 Amine
  • Functional Groups : Combines one azide and one amine group (vs. four azides in Tetra-(amido-PEG23-azide)).
  • Reactivity : Enables sequential conjugation (e.g., amine-carboxyl coupling followed by azide-alkyne click chemistry).
  • Purity : 97% (slightly lower than Tetra-(amido-PEG23-azide)), which may affect reproducibility in sensitive assays .
MeO-PEG-N3 (PEG1225)
  • Structure : Linear PEG with a methoxy terminus and one azide group.
  • Applications : Basic conjugation tasks (e.g., labeling or single-molecule attachment) without multi-valency .
Acid-PEG25-Amide-Tri(3-methoxypropanamide-PEG23-Azide) Methane (AP13433)
  • Core Complexity : Contains a tri-methoxypropanamide core with one carboxylic acid group, enabling pH-sensitive conjugation.
  • Molecular Weight : 4,782.7 g/mol, comparable to Tetra-(amido-PEG23-azide) but with mixed functional groups .
Methyltetrazine-amido-PEG5-alkyne
  • Reactivity : Combines tetrazine (for inverse electron-demand Diels-Alder reactions) and alkyne (for CuAAC), enabling orthogonal labeling.
  • PEG Length : Shorter PEG5 chains limit solubility but allow compact conjugates for targeted delivery .

Physicochemical and Application-Based Differences

Solubility and Biocompatibility
  • Longer PEG23 chains in Tetra-(amido-PEG23-azide) improve water solubility and reduce immunogenicity compared to PEG10 or PEG5 analogs. This is critical for in vivo applications .
  • Branched structures (e.g., tetra-azides) exhibit slower renal clearance than linear PEGs, extending circulation time in drug delivery systems .
Multi-Valency
  • Tetra-(amido-PEG23-azide) supports four simultaneous conjugations, enabling crosslinking or multi-targeted payload delivery.
Purity and Stability
  • Compounds like AP13432 (≥98% purity) surpass Tetra-(amido-PEG23-azide) (≥95%) in purity, which may reduce batch variability in critical applications. Storage conditions (e.g., -20°C for Azido-PEG23 amine) also influence stability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) PEG Length Functional Groups Purity Key Applications
Tetra-(amido-PEG23-azide) 4,750 PEG23 4 Azides ≥95% Multi-valent drug delivery
Tetra-(amido-PEG10-azide) 2,458.8 PEG10 4 Azides ≥95% Small-molecule scaffolds
Azido-PEG23 amine 1,099.3 PEG23 1 Azide, 1 Amine 97% Sequential conjugation
MeO-PEG-N3 ~1,200 (PEG1225 code) Variable 1 Azide, 1 Methoxy N/A Protein PEGylation
Methyltetrazine-amido-PEG5-alkyne N/A PEG5 Tetrazine, Alkyne N/A Orthogonal labeling

Table 2: Advantages and Limitations

Compound Advantages Limitations
Tetra-(amido-PEG23-azide) High valency; enhanced solubility Complex synthesis; lower purity vs. some analogs
Azido-PEG23 amine Bifunctional reactivity Limited to dual conjugations
MeO-PEG-N3 Simple structure; cost-effective Low versatility for complex systems
Methyltetrazine-amido-PEG5-alkyne Orthogonal reactions Short PEG chain limits solubility

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